Milbemycin alpha6 is a member of the milbemycin family, which are macrocyclic lactones derived from the fermentation of certain actinomycetes, particularly Streptomyces bingchenggensis. This compound is recognized for its potent insecticidal and acaricidal properties, making it valuable in agricultural and veterinary applications. Milbemycin alpha6 is noted for its effectiveness against a wide range of pests, including nematodes and insects, and is often used in formulations for both crop protection and animal health.
Milbemycin alpha6 is primarily sourced from the fermentation of Streptomyces bingchenggensis, a soil-dwelling bacterium known for producing various bioactive compounds. It belongs to the class of compounds known as macrolides, specifically categorized under the milbemycins. This classification is based on its structural characteristics, which include a large lactone ring and a unique side chain that contributes to its biological activity.
The industrial synthesis of milbemycin alpha6 involves fermentation processes utilizing high-yield strains of Streptomyces bingchenggensis. The production can be optimized through techniques such as random mutagenesis and metabolic engineering to enhance the output of the desired compound.
The biosynthetic pathway for milbemycin alpha6 includes several key enzymes and gene clusters. The mil gene cluster, particularly genes like milA1, milA2, milA3, and milA4, plays a crucial role in its biosynthesis. Enzymes such as MilF are involved in transforming precursor compounds into milbemycin alpha6 during fermentation.
Milbemycin alpha6 features a complex molecular structure characterized by a 16-membered lactone ring. Its molecular formula is , and it has a molecular weight of approximately 455.58 g/mol.
The compound's structural data can be represented using various chemical notation systems:
XYZ123456789
C1CC2C(C1)C(=O)C(=C(C2)C(=O)C(=O)O)C(=O)C(=C(C)C(=O)C(C)=O)
Milbemycin alpha6 undergoes several chemical reactions, including hydroxylation and methylation. These reactions are essential for modifying the compound to enhance its biological activity or to produce derivatives with different properties.
Key reactions include:
Common reagents utilized in these reactions include specific enzymes and substrates tailored for optimal reaction conditions.
Milbemycin alpha6 exerts its pharmacological effects by targeting glutamate-sensitive chloride channels in the nervous systems of invertebrates. This action leads to hyperpolarization of neurons, resulting in paralysis and death of susceptible pests.
The binding affinity and specificity of milbemycin alpha6 to GABA (gamma-aminobutyric acid) receptors further enhance its efficacy as an insecticide. The compound's mode of action is distinct from other classes of insecticides, providing an alternative mechanism that reduces the likelihood of resistance development among pest populations.
Relevant analyses often include spectroscopic techniques (NMR, IR) to confirm structural integrity and purity.
Milbemycin alpha6 has significant scientific applications:
The discovery of macrocyclic lactones revolutionized antiparasitic chemotherapy and represents a landmark achievement in natural product research. The historical trajectory unfolded through key milestones:
Avermectin Isolation (1975): The initial breakthrough occurred with the isolation of avermectins from Streptomyces avermitilis, demonstrating unprecedented broad-spectrum activity against both endo- and ectoparasites [6]. This discovery earned Campbell and Ōmura the 2015 Nobel Prize in Physiology or Medicine and established the pharmacological potential of macrocyclic lactones.
Milbemycin Discovery (1972): Preceding the avermectins, Japanese researchers identified the first milbemycins from Streptomyces hygroscopicus strains. Early characterization revealed their structural resemblance to avermectins but with notable distinctions, including the absence of a disaccharide moiety at the C13 position [4] [6].
Ivermectin Development (1981): Semisynthetic modification of avermectin B1a yielded ivermectin (22,23-dihydroavermectin B1), enhancing stability and efficacy. This became the first commercially available macrocyclic lactone endectocide, widely deployed against nematodes and arthropods [6].
Structural Diversification (1980s-Present): Subsequent exploration identified numerous naturally occurring milbemycins (A1-A4, B1-B5, etc.) and led to semisynthetic derivatives like milbemycin oxime (used in veterinary medicine) and moxidectin (a milbemycin derivative with extended half-life) [1] [4]. Milbemycin alpha6 emerged from this expanding chemical landscape as a characterized fermentation product.
The differentiation between avermectins and milbemycins became apparent through structural analysis: Avermectins possess a bicyclic spiroketal system and a disaccharide group (oleandrose attached to C13), whereas milbemycins lack the sugar moiety and typically feature a single, non-glycosylated lactone ring system [4] [6]. This distinction profoundly impacts their physicochemical properties, pharmacokinetics, and spectrum of activity.
Milbemycins are systematically classified based on variations in their core macrolide structure, primarily modifications on the lactone ring at positions C13 and C25, and the nature of substituents along the polyketide backbone. These structural nuances define subtypes with distinct biological profiles:
Table 1: Classification and Structural Features of Key Milbemycins
Compound Name | R1 | R2 | R3 (C25 Substituent) | Key Structural Characteristics |
---|---|---|---|---|
Milbemectin | H, (β)–OH | H, H | –CH₃ : –CH₂CH₃ = 3:7 | Mixture of Milbemycin A₃ (≤30%) and A₄ (≥70%) |
Milbemycin Oxime | =NOH | H, H | –CH₃ : –CH₂CH₃ = 3:7 | Semisynthetic oxime derivative of Milbemectin |
Moxidectin | H, (β)–OH | =NOCH₃ | (Z)–C(CH₃)=CH–CH(CH₃)₂ | Semisynthetic methoxime derivative of Nemadectin |
Nemadectin | H, (β)–OH | H, (α)–OH | (Z)–C(CH₃)=CH–CH(CH₃)₂ | Natural precursor to Moxidectin |
Milbemycin Alpha6 | Not Specified* | Not Specified* | -CH₂CH₂CH(CH₃)CH₂CH₃ | C25 branched heptyl chain (C7H15); Molecular Formula: C39H58O10 |
*Precise R1/R2 configurations for alpha6 require further research; its defining characteristic is the unique C25 substituent [4] [5].
Milbemycin alpha6 belongs to the alpha series of milbemycins, characterized by specific stereochemistry around the macrolide ring. Its most salient feature is the C25 substituent: a branched heptyl chain (-CH₂CH₂CH(CH₃)CH₂CH₃). This contrasts markedly with common shorter alkyl chains (methyl, ethyl, propyl) or unsaturated isobutyl groups found in commercially prominent milbemycins like A3, A4, or nemadectin [4] [5]. This extended, branched aliphatic chain at C25 significantly influences alpha6's hydrophobicity and likely modulates its interaction with biological targets and its metabolic stability. Functionally, milbemycins generally exhibit broad-spectrum nematocidal, acaricidal, and insecticidal activities. While specific efficacy data for alpha6 is less prevalent in the literature compared to commercialized variants (e.g., milbemycin oxime), its structural similarity suggests activity against glutamate-gated chloride channels, leading to paralysis and death in susceptible invertebrates [1] [4] [6]. Alpha6's unique C25 chain may confer differential potency or spectrum compared to other milbemycins, though detailed structure-activity relationship (SAR) studies are needed.
Milbemycin alpha6 is defined as a naturally occurring 16-membered macrocyclic lactone within the milbemycin family, possessing the molecular formula C39H58O10 and characterized by a branched heptyl chain (-CH₂CH₂CH(CH₃)CH₂CH₃) at the C25 position of the lactone ring [5]. This specific structural signature distinguishes it from other milbemycin subtypes like A3 (C32H46O7, C25=-CH₂CH₃), A4 (C33H48O7, C25=-CH₂CH₂CH₃), and the nemadectin/moxidectin series (C25=(Z)–C(CH₃)=CH–CH(CH₃)₂) [4]. Its biosynthesis occurs via complex polyketide synthase (PKS) pathways within specific actinomycete bacteria.
Table 2: Taxonomic Origin and Biosynthesis of Milbemycins Including Alpha6
Producing Streptomyces Species | Primary Milbemycins Produced | Fermentation Characteristics | Alpha6 Production Context |
---|---|---|---|
S. hygroscopicus | Milbemycins A₃, A₄ (Milbemectin) | First identified producing species (1972) | Likely produced among complex mixtures |
S. bingchenggensis | Diverse Milbemycins (incl. Oxime series) | Biosynthetic gene cluster sequenced; Chinese isolate | Associated with alpha-class milbemycin production |
S. nanchanggensis | Diverse Milbemycins | Biosynthetic gene cluster sequenced; Chinese isolate | Associated with alpha-class milbemycin production |
S. griseochromogenes | Not fully characterized | Less studied than S. hygroscopicus | Potential producer |
S. cyaneogriseus | Nemadectin (Moxidectin precursor) | Source of nemadectin for semisynthesis | Not primary compound |
Taxonomically, milbemycin alpha6 originates from fermentation broths of soil-borne Streptomyces species. Key producers include Streptomyces hygroscopicus, the original source of milbemycins, and notably, Streptomyces bingchenggensis and Streptomyces nanchanggensis [4]. These species possess large biosynthetic gene clusters (BGCs) encoding the multi-modular polyketide synthases (PKSs), post-PKS modification enzymes (e.g., oxidases, glycosyltransferases – though milbemycins lack sugars), and regulatory proteins responsible for constructing the complex milbemycin scaffold [4]. The biosynthesis initiates with propionate and acetate units assembled stepwise by PKSs, forming the polyketide chain that undergoes cyclization to form the macrocyclic lactone core. Subsequent enzymatic modifications, including hydroxylations, epoxidations, and glycosylations (for other compound classes), introduce functional groups. Crucially for alpha6, the C25 alkyl chain is incorporated during the PKS chain extension phase via selective incorporation of specific extender units (likely derived from branched-chain amino acid metabolism) [4].
A significant challenge in utilizing milbemycin alpha6 is its typically low yield in natural fermentation compared to other milbemycin components like A3 and A4. Research efforts focus on strain improvement (e.g., mutagenesis, metabolic engineering) and optimization of fermentation conditions (media composition, aeration, feeding strategies) to enhance alpha6 titers. Genetic manipulation, such as swapping regulatory genes or PKS modules between S. avermitilis (avermectin producer) and milbemycin-producing strains, offers a promising route to boost production of specific congeners like alpha6, although industrial-scale processes remain primarily optimized for commercially dominant milbemycins [4].
Table 3: Molecular Identity and Structural Descriptors of Milbemycin Alpha6
Property | Value / Identifier |
---|---|
Systematic Name | [(3'R,4S,5'R,6S,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-3',24-dihydroxy-21-methoxy-5',6',11,13,22-pentamethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-4'-yl] 2-methylhexanoate |
Molecular Formula | C₃₉H₅₈O₁₀ |
Molar Mass | 686.87 g/mol |
SMILES | CCCCC(C)C(=O)OC1C@@HC |
InChI Key | PPVRJCXEIBRCDT-JRQFSZRCSA-N |
PubChem CID | 6442491 |
The structural complexity of milbemycin alpha6, particularly its stereochemistry, is captured by descriptors like its SMILES notation and InChI Key, which encode the precise connectivity and three-dimensional conformation essential for its biological activity [5]. The presence of multiple chiral centers, conjugated dienes (e.g., 10E, 14E, 16E), and the spiroketal moiety are critical features embedded within these identifiers. The 2-methylhexanoate ester linked via an oxygen atom is explicitly denoted in the systematic name and SMILES string, confirming the esterification contributing to its overall lipophilicity [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7